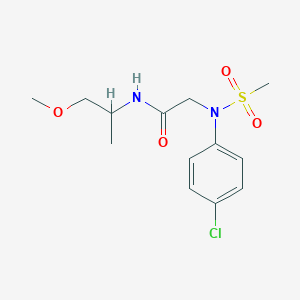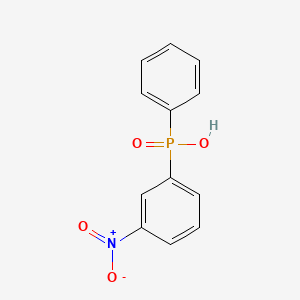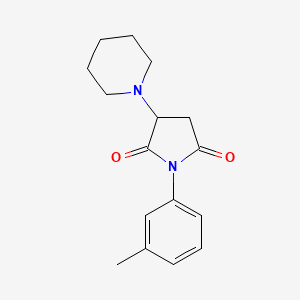![molecular formula C12H18N6O B12474425 N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12474425.png)
N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(morpholin-4-yl)propyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological and pharmacological activities. Pyrazolopyrimidines are considered privileged structures in medicinal chemistry due to their potential therapeutic effects .
Preparation Methods
The synthesis of N-[3-(morpholin-4-yl)propyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the condensation of appropriate precursors under specific conditions. For instance, the synthesis might involve the reaction of a pyrazolopyrimidine derivative with a morpholine derivative in the presence of a suitable catalyst. Ultrasonic-assisted synthesis has also been reported, which enhances the reaction efficiency and yield .
Chemical Reactions Analysis
N-[3-(morpholin-4-yl)propyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated compounds or other electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as copper(I) iodide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the modulation of cell cycle checkpoints and the activation of apoptotic signaling cascades.
Comparison with Similar Compounds
N-[3-(morpholin-4-yl)propyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits CDK2 inhibitory activity but has a different structural framework.
4-Acryloylmorpholine: While not a pyrazolopyrimidine, this compound shares the morpholine moiety and is used in polymer chemistry.
The uniqueness of N-[3-(morpholin-4-yl)propyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific combination of the pyrazolopyrimidine core with the morpholine substituent, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H18N6O |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H18N6O/c1(3-18-4-6-19-7-5-18)2-13-11-10-8-16-17-12(10)15-9-14-11/h8-9H,1-7H2,(H2,13,14,15,16,17) |
InChI Key |
ORMSXBSRGQEJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12474348.png)
![1-[3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-en-1-yl]urea](/img/structure/B12474355.png)

![Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B12474375.png)
![2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12474381.png)
![N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B12474386.png)






![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B12474434.png)
![phenyl 2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12474436.png)
